(1R,2R)-Methyl 2-(pyridin-3-yl)cyclopropanecarboxylate
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Overview
Description
(1R,2R)-Methyl 2-(pyridin-3-yl)cyclopropanecarboxylate is a chiral cyclopropane derivative with a pyridine ring attached to the cyclopropane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-Methyl 2-(pyridin-3-yl)cyclopropanecarboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of pyridine-3-carboxaldehyde with a diazo compound in the presence of a rhodium catalyst. The reaction conditions often include:
Solvent: Dichloromethane or toluene
Temperature: Room temperature to reflux
Catalyst: Rhodium acetate or rhodium(II) octanoate
Industrial Production Methods
For industrial-scale production, the process may be optimized for higher yields and purity. This could involve continuous flow reactors and more efficient catalysts to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-Methyl 2-(pyridin-3-yl)cyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
(1R,2R)-Methyl 2-(pyridin-3-yl)cyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R,2R)-Methyl 2-(pyridin-3-yl)cyclopropanecarboxylate involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the cyclopropane moiety may interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-Methyl 2-(pyridin-3-yl)cyclopropanecarboxylate: The enantiomer of the compound with similar but distinct biological activities.
Methyl 2-(pyridin-2-yl)cyclopropanecarboxylate: A structural isomer with the pyridine ring at a different position.
Ethyl 2-(pyridin-3-yl)cyclopropanecarboxylate: An analog with an ethyl ester instead of a methyl ester.
Uniqueness
(1R,2R)-Methyl 2-(pyridin-3-yl)cyclopropanecarboxylate is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Properties
Molecular Formula |
C10H11NO2 |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
methyl (1R,2R)-2-pyridin-3-ylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C10H11NO2/c1-13-10(12)9-5-8(9)7-3-2-4-11-6-7/h2-4,6,8-9H,5H2,1H3/t8-,9+/m0/s1 |
InChI Key |
TVWVRKFZYVEIFU-DTWKUNHWSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H]1C2=CN=CC=C2 |
Canonical SMILES |
COC(=O)C1CC1C2=CN=CC=C2 |
Origin of Product |
United States |
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